The compound 2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic molecule that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific structure of this compound features a sulfanyl group and a dimethylphenoxy moiety, which may contribute to its biological properties.
This compound can be synthesized through various chemical methods, often involving multi-step reactions that incorporate different functional groups. It is primarily studied in the fields of medicinal chemistry and drug development due to its potential pharmacological applications.
The synthesis of 2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE typically involves several key steps:
The synthesis may also involve purification steps such as recrystallization or chromatography to isolate the desired product with high purity. Each reaction step requires careful optimization of conditions such as temperature, solvent choice, and reaction time to maximize yield and minimize by-products.
The molecular structure of 2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C15H19N2O2S |
Molecular Weight | 295.39 g/mol |
InChI | InChI=1S/C15H19N2O2S/c1-9-14(16)18(12)13(17)15(19)20/h9H,10-11H2,(H3,16,17)(H3,18) |
SMILES | CC(C)C(=O)NCCSC1=NC(=O)C=C(C1=O)C=C(C=C1)C |
The compound exhibits a unique arrangement of atoms that allows for potential interactions with biological targets. The presence of the sulfanyl group may enhance its reactivity and biological activity.
The compound can participate in various chemical reactions typical for dihydropyrimidinones:
The reactivity is influenced by the electronic nature of substituents on the aromatic rings and the steric hindrance around the reactive centers. Understanding these reactions is crucial for modifying the compound for specific applications.
The mechanism of action for 2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE is not fully elucidated but may involve:
Research into similar compounds indicates that modifications in structure can lead to significant changes in biological activity, underscoring the importance of structure-function relationships in drug design.
The compound has potential applications in medicinal chemistry as:
Research into compounds like 2-{[2-(3,4-DIMETHYLPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE continues to expand our understanding of their properties and potential therapeutic uses.
CAS No.: 169758-66-1
CAS No.: 130447-37-9
CAS No.: 116-83-6
CAS No.:
CAS No.:
CAS No.: 85252-29-5